(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone
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Overview
Description
The compound “(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone” is a complex organic molecule that features both isoquinoline and cycloheptapyrazole moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the isoquinoline and cycloheptapyrazole intermediates. Typical synthetic routes might include:
Isoquinoline Synthesis: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.
Cycloheptapyrazole Synthesis: This might involve the cyclization of a suitable precursor, such as a hydrazine derivative, with a seven-membered ring ketone.
The final step would involve coupling these two intermediates under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production would scale up these laboratory methods, optimizing for yield and purity. This might involve continuous flow reactors and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation at the methoxy groups or the isoquinoline ring.
Reduction: Reduction could occur at the carbonyl group, converting the methanone to a methanol derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoquinoline or cycloheptapyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with isoquinoline and pyrazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.
Industry
Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: These include compounds like papaverine and berberine, which have various biological activities.
Pyrazole Derivatives: These include compounds like celecoxib and rimonabant, which are used as pharmaceuticals.
Uniqueness
The uniqueness of the compound lies in its combined isoquinoline and cycloheptapyrazole structure, which might confer unique biological activities or chemical reactivity compared to simpler analogs.
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone |
InChI |
InChI=1S/C20H25N3O3/c1-25-17-10-13-8-9-23(12-14(13)11-18(17)26-2)20(24)19-15-6-4-3-5-7-16(15)21-22-19/h10-11H,3-9,12H2,1-2H3,(H,21,22) |
InChI Key |
PJDTXBRNGHOPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=NNC4=C3CCCCC4)OC |
Origin of Product |
United States |
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